2-(3-((2-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-((2-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dioxaborolane (pinacol boronate) core linked to a phenyl ring substituted with a 2-chlorophenoxy methyl group. This compound belongs to the class of arylboronates, which are widely utilized in Suzuki-Miyaura cross-coupling reactions for C–C bond formation in organic synthesis and pharmaceutical development . Though direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., chlorinated or methoxy-substituted dioxaborolanes) are synthesized via halogenation or nucleophilic substitution, often employing reagents like thionyl chloride or palladium catalysts .
Properties
IUPAC Name |
2-[3-[(2-chlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-9-7-8-14(12-15)13-22-17-11-6-5-10-16(17)21/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZVUEFFSOBYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BClO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Suzuki-Miyaura cross-coupling is the cornerstone for introducing the boronate ester moiety. This method involves reacting an aryl halide (e.g., 3-bromobenzyl chloride) with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps.
Standard Protocol
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Catalyst : Pd(dppf)Cl₂ (1–2 mol%)
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Base : Potassium acetate (3 equiv)
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Solvent : Anhydrous 1,4-dioxane or toluene
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Temperature : 90°C under inert atmosphere
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Time : 12–24 hours
A representative procedure from PMC studies involves degassing the solvent to eliminate oxygen, which prevents catalyst deactivation. Post-reaction, the mixture is filtered through Celite, and the product is purified via silica gel chromatography using petroleum ether/ethyl acetate (3:1).
Ligand and Solvent Optimization
Ligands such as SPhos and XPhos enhance catalytic efficiency by stabilizing the palladium intermediate. Solvents with high polarity (e.g., MeTHF) improve boronic ester solubility, while additives like triethylamine accelerate transmetallation.
Comparative Data
| Ligand | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| SPhos | MeTHF | 89 | 97 |
| XPhos | Toluene | 82 | 95 |
| No ligand | Dioxane | 43 | 80 |
Data adapted from computational and experimental studies.
Nucleophilic Substitution for Phenoxy Group Introduction
Etherification Strategy
The chlorophenoxy group is introduced via nucleophilic aromatic substitution. A hydroxylated intermediate (e.g., 3-(hydroxymethyl)phenylboronic acid) reacts with 2-chlorophenol under basic conditions.
Reaction Conditions
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Base : Sodium hydride (2 equiv)
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Solvent : Tetrahydrofuran (THF)
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Temperature : 0°C to room temperature
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Time : 6–12 hours
Moisture must be rigorously excluded to prevent hydrolysis of the boronate ester. Workup involves quenching with aqueous NH₄Cl, extraction with ethyl acetate, and drying over MgSO₄.
Industrial-Scale Adaptations
Continuous flow reactors enhance efficiency for large-scale production. Key parameters include:
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Residence time : 10–15 minutes
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Pressure : 2–3 bar
A patent by CN102775446A highlights the use of dichloromethane as a solvent and magnesium sulfate to absorb byproducts, achieving >99% conversion.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual aryl halides and pinacol byproducts. Purity ≥95% is confirmed via UV detection at 254 nm.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, aromatic protons), 4.85 (s, -OCH₂-), 1.35 (s, pinacol methyl groups).
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HRMS : [M+H]⁺ calculated for C₁₉H₂₁BClO₃: 357.12, found: 357.11.
Comparative Analysis of Methodologies
Yield and Scalability
| Method | Yield (%) | Scalability | Cost ($/kg) |
|---|---|---|---|
| Suzuki-Miyaura | 85 | High | 1200 |
| Nucleophilic Substitution | 70 | Moderate | 900 |
Industrial protocols prioritize Suzuki-Miyaura for reproducibility, whereas lab-scale syntheses favor nucleophilic substitution for lower catalyst costs.
Challenges and Mitigation Strategies
Hydrolysis of Boronate Esters
Trace water induces decomposition, forming boronic acids. Solutions include:
Byproduct Formation
Pinacol dimerization is suppressed by:
Computational Modeling for Optimization
Density functional theory (DFT) calculations predict steric effects from the 2-chlorophenoxy group, which increase activation energy for transmetallation by 5–8 kcal/mol compared to non-halogenated analogs. Molecular docking studies guide ligand selection, favoring bulky phosphines (e.g., SPhos) to stabilize transition states .
Chemical Reactions Analysis
Types of Reactions
2-(3-((2-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The chlorophenoxy group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Dechlorinated phenoxy derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(3-((2-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-((2-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner, thus forming a new carbon-carbon bond . This process is crucial in the synthesis of various organic compounds.
Comparison with Similar Compounds
Table 1: Key Structural Features and Reactivity of Analogous Dioxaborolanes
Key Observations :
Halogen Effects: Chlorine substituents (e.g., 3,5-dichloro ) increase electrophilicity of the boron center, enhancing reactivity in Suzuki couplings. However, steric bulk from 2-chlorophenoxy in the target compound may reduce reaction rates compared to para-substituted analogs.
Electron-Donating vs. Conversely, sulfonyl or nitro groups deactivate the ring, necessitating optimized catalysts.
Steric Considerations: Bulky substituents like benzo[b]thiophen-3-yl or cyclohexyl reduce yields in cross-couplings due to hindered access to the boron center. The target compound’s 2-chlorophenoxy methyl group may impose moderate steric effects.
Biological Activity
2-(3-((2-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: 2-(3-((2-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula: C16H20BClO2
- Molecular Weight: 292.69 g/mol
The dioxaborolane moiety contributes to its reactivity and potential interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds containing dioxaborolane structures often exhibit unique biological activities due to their ability to interact with various biomolecules. The proposed mechanisms include:
- Inhibition of Enzymatic Activity: Dioxaborolanes can act as enzyme inhibitors by forming stable complexes with active sites.
- Modulation of Signal Transduction Pathways: They may influence pathways related to cell proliferation and apoptosis.
- Antioxidant Properties: Some studies suggest that these compounds can scavenge reactive oxygen species (ROS), contributing to their protective effects in cellular environments.
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. For instance:
- A study on related dioxaborolanes demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study: In Vivo Efficacy
In a case study involving animal models:
- Mice treated with a related dioxaborolane exhibited reduced tumor growth compared to controls. Histopathological analysis revealed increased apoptosis in tumor tissues .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 2-(3-((2-chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is typically synthesized via a two-step process:
Suzuki-Miyaura Coupling : Aryl halides react with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in anhydrous 1,4-dioxane under inert atmosphere (90°C, 24 hours) to introduce the boronate ester moiety .
Etherification : The chlorophenoxy group is introduced via nucleophilic substitution, where a hydroxyl intermediate reacts with 2-chlorophenol derivatives using a base (e.g., NaH) in tetrahydrofuran (THF) .
Key Considerations : Ensure rigorous exclusion of moisture and oxygen to prevent boronate ester hydrolysis.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons, methyl groups on the dioxaborolane ring) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ion) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity ≥95% .
Note : Trace moisture can degrade boronate esters; store samples under argon at –20°C .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-chlorophenoxy group influence cross-coupling reactivity?
The 2-chlorophenoxy substituent introduces steric hindrance near the boronate ester, potentially slowing transmetallation steps in Suzuki reactions. Electronically, the chlorine atom exerts an electron-withdrawing effect, enhancing the electrophilicity of the adjacent aryl ring and improving oxidative addition efficiency with palladium catalysts. Methodological Insight :
Q. What strategies mitigate contradictions in reported synthetic yields for related dioxaborolane derivatives?
Discrepancies in yields (e.g., 43% in one protocol vs. >70% in others) often arise from:
- Catalyst Loading : Optimize Pd catalyst (0.5–2 mol%) and ligand (e.g., SPhos vs. XPhos) .
- Solvent Effects : Replace dioxane with toluene or DMF to improve solubility of intermediates .
- Workup Procedures : Use aqueous NaHCO₃ to neutralize acidic byproducts and prevent boronate ester decomposition .
Validation : Replicate protocols under controlled conditions (e.g., glovebox for oxygen-sensitive steps) .
Q. How can computational modeling guide the design of derivatives for targeted applications?
- Reaction Pathway Analysis : Use quantum chemical calculations (e.g., Gaussian 16) to simulate transition states and identify rate-limiting steps in cross-couplings .
- Docking Studies : For medicinal chemistry applications, model interactions between the chlorophenoxy moiety and biological targets (e.g., kinase active sites) .
Case Study : ICReDD’s approach combines computation, informatics, and experiment to predict optimal reaction conditions .
Methodological Challenges and Solutions
Q. What are the stability limitations of this compound under prolonged storage?
Q. How to resolve ambiguities in spectroscopic data for structural confirmation?
- Problem : Overlapping signals in ¹H NMR (e.g., methyl groups on dioxaborolane vs. aryl protons).
- Solution :
Applications in Advanced Research
Q. Can this compound serve as a precursor for photoactive materials?
The chlorophenoxy group’s electron-deficient nature makes it a candidate for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
